molecular formula C17H17ClF3N5O2 B2429309 5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034599-25-0

5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2429309
CAS No.: 2034599-25-0
M. Wt: 415.8
InChI Key: AYPRINGLCNOCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C17H17ClF3N5O2 and its molecular weight is 415.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N5O2/c1-9-23-13(17(19,20)21)7-14(24-9)26-4-2-11(3-5-26)25-15(27)10-6-12(18)16(28)22-8-10/h6-8,11H,2-5H2,1H3,(H,22,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPRINGLCNOCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CNC(=O)C(=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activities.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorine atom at the 5-position of the hydroxy group.
  • Hydroxy group at the 6-position.
  • A piperidine ring connected to a trifluoromethyl-pyrimidine moiety .

This structural configuration is pivotal for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrimidine core have shown significant inhibitory effects on cancer cell proliferation. A notable study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antiviral Activity

The compound's structural features may also confer antiviral properties. Research has demonstrated that similar pyrimidine-based compounds exhibit strong antiviral activity against influenza viruses. These compounds reduced viral loads significantly in infected mouse models, highlighting their potential as therapeutic agents against viral infections .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Studies suggest it may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment, showcasing its potential in treating parasitic infections .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that related compounds exhibit favorable profiles, including:

  • Clearance : Approximately 82.7 mL/h/kg after intravenous administration.
  • Oral Bioavailability : Around 31.8% following oral dosing .

Toxicity assessments have shown no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a promising safety profile for further development .

Study on Anticancer Efficacy

In a controlled study, mice inoculated with MDA-MB-231 cells and treated with a derivative of the compound showed a significant reduction in metastatic nodules compared to untreated controls. The treatment led to enhanced survival rates, underscoring its therapeutic potential in cancer management .

Evaluation of Antiviral Effects

Another study focused on the antiviral efficacy of pyrimidine derivatives similar to this compound demonstrated over a two-log reduction in viral load in infected mice, confirming direct effects on viral replication pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide, in cancer therapy. Pyrimidines are known to exhibit a variety of mechanisms against cancer cells, including:

  • Inhibition of Enzymatic Targets : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have demonstrated efficacy against various cancer types by disrupting nucleotide synthesis essential for DNA replication .
Study Target Effectiveness
DHODHInhibition leads to reduced tumor growth
FAKSelective inhibition enhances therapeutic index

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives are known for their activity against various pathogens, including bacteria and fungi. Specific studies have reported:

  • Broad-Spectrum Activity : Similar compounds have shown promising results against strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) indicating potent antifungal activity .
Pathogen MIC (µg/mL) Activity
E. coli6.5Antibacterial
C. albicans0.05 - 0.3Antifungal

Case Studies

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a pyrimidine derivative demonstrated significant tumor reduction in patients with non-small cell lung cancer (NSCLC), highlighting the potential for targeted therapies based on this chemical scaffold .
  • Infectious Disease Research : Another study reported that a related compound exhibited strong activity against multi-drug resistant strains of bacteria, suggesting its utility in treating infections that are difficult to manage with existing antibiotics .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including coupling of the pyrimidine and piperidine moieties, followed by functional group modifications. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: 5–10% ethanol in dichloromethane) isolates intermediates, while HPLC ensures final purity (>95%) .

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity; retention time consistency confirms reproducibility .
  • NMR : 1H^1H and 13C^{13}C NMR spectra verify proton environments and carbon frameworks. For example, the trifluoromethyl group appears as a singlet at ~120 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weights (e.g., [M+H]+^+) to confirm identity .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent volume, catalyst loading) identifies critical factors affecting yield .
  • In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time, reducing batch-to-batch variability .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., dehalogenated derivatives) to adjust protecting group strategies .

Q. What advanced techniques elucidate the compound’s intermolecular interactions and crystal packing?

  • Methodological Answer :

  • X-ray Crystallography : Resolves hydrogen bonding networks (e.g., N–H⋯O interactions) and dihedral angles between pyrimidine and piperidine rings, which influence solubility .
  • DFT Calculations : Predict molecular electrostatic potentials to rationalize packing motifs and stability .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability linked to crystal lattice energy .

Q. How can sensitive functional groups (e.g., hydroxyl, trifluoromethyl) be protected during multi-step syntheses?

  • Methodological Answer :

  • Hydroxyl Protection : Use tert-butyldimethylsilyl (TBDMS) ethers, removed via TBAF in THF .
  • Amine Protection : Boc groups (cleaved with TFA) prevent unwanted nucleophilic attacks during coupling .
  • Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) to prevent decomposition; maintain pH 6–7 in aqueous steps .

Q. What strategies optimize bioavailability and target engagement in preclinical studies?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., polyethylene glycol linkers) to reduce LogP from >4 to 2–3, improving aqueous solubility .
  • Metabolic Stability Assays : Liver microsome studies (human/rat) identify metabolic hotspots (e.g., piperidine ring oxidation) for deuteration or fluorination .
  • Docking Studies : Molecular dynamics simulations guide modifications to enhance binding to targets (e.g., kinase domains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.